1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene
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Overview
Description
1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene is an organic compound characterized by the presence of a sulfanyl group attached to a hexa-1,5-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene typically involves the reaction of hexa-1,5-diene with a suitable sulfanylating agent, such as isopropyl thiol. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The diene moiety can participate in electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), hydrogen halides (e.g., HBr).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various addition and rearrangement reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene involves its ability to undergo various chemical transformations. The sulfanyl group can participate in nucleophilic substitution reactions, while the diene moiety can engage in electrophilic addition reactions. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene can be compared with other similar compounds, such as:
Hexa-1,5-diene: Lacks the sulfanyl group, making it less reactive in certain chemical transformations.
1-[(Methyl)sulfanyl]hexa-1,5-diene: Contains a methyl group instead of an isopropyl group, which can influence its reactivity and steric properties.
1-[(Propan-2-yl)sulfanyl]butadiene:
The uniqueness of this compound lies in its specific combination of a sulfanyl group and a hexa-1,5-diene backbone, which imparts distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
50996-70-8 |
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Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylhexa-1,5-diene |
InChI |
InChI=1S/C9H16S/c1-4-5-6-7-8-10-9(2)3/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
XCINLPXPPVPSME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC=CCCC=C |
Origin of Product |
United States |
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